molecular formula C25H24O4 B128373 [4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone CAS No. 176671-74-2

[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone

Cat. No. B128373
M. Wt: 388.5 g/mol
InChI Key: WQHSUESOIRZPAA-UHFFFAOYSA-N
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Description

“[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone” is a biochemical compound used for proteomics research . It has a molecular formula of C25H24O4 and a molecular weight of 388.46 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone” are largely unknown due to the lack of available data. Its molecular formula is C25H24O4 and it has a molecular weight of 388.46 .

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have been dedicated to synthesizing and characterizing compounds structurally similar to [4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone. For instance, the synthesis and antimicrobial activity of compounds through condensing substituted chalcones and isoniazid in acetic acid show the versatility of this chemical framework in generating bioactive molecules (Kumar et al., 2012). Furthermore, the detailed structural investigation through single-crystal X-ray diffraction of derivatives provides insights into their crystalline forms and potential for further modification (Akkurt et al., 2003).

Bioactivity and Pharmacological Potential

Research on derivatives indicates their potential in antimicrobial, antiviral, and antibacterial applications. The antimicrobial activity of synthesized compounds, especially those containing the methoxy group, highlights their potential as templates for developing new antimicrobial agents (Kumar et al., 2012). The antiviral activity of furobenzopyrones, for instance, against Japanese encephalitis virus and Herpes simplex virus, underscores the bioactivity of compounds within this chemical space (Pandey et al., 2004).

Molecular Docking and Quantum Chemical Calculations

The molecular structure, spectroscopic data, and biological activity predictions through molecular docking results of related compounds emphasize the role of quantum chemical calculations in understanding the interaction mechanisms at the molecular level. Such studies are crucial for designing molecules with targeted bioactivities (Viji et al., 2020).

Synthesis Techniques and Reaction Mechanisms

Innovative synthesis techniques, such as solvent-free microwave-assisted synthesis, offer environmentally friendly and efficient pathways to obtain compounds of this class, highlighting the progress in green chemistry applications (Ashok et al., 2017). Additionally, the exploration of unusual tandem sequences of reactions in the synthesis of pyran derivatives further demonstrates the chemical versatility and potential for novel organic transformations (Khatri & Samant, 2015).

properties

IUPAC Name

[4-(oxan-2-yloxy)phenyl]-(4-phenylmethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O4/c26-25(21-11-15-23(16-12-21)29-24-8-4-5-17-27-24)20-9-13-22(14-10-20)28-18-19-6-2-1-3-7-19/h1-3,6-7,9-16,24H,4-5,8,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHSUESOIRZPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445566
Record name AGN-PC-0NBCO6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone

CAS RN

176671-74-2
Record name AGN-PC-0NBCO6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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